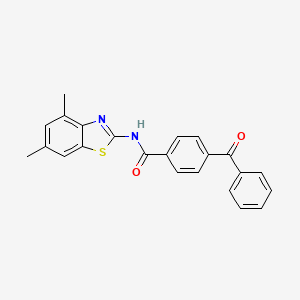

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Vue d'ensemble

Description

Reagents: Methyl iodide, base (e.g., potassium carbonate)

Conditions: Reflux

Reaction: Alkylation to introduce dimethyl groups at the 4 and 6 positions

Step 3: Benzoylation

Reagents: Benzoyl chloride, base (e.g., pyridine)

Conditions: Room temperature

Reaction: Formation of benzoyl-substituted benzothiazole

Step 4: Formation of Benzamide

Reagents: Benzoyl-substituted benzothiazole, benzoyl chloride, base (e.g., triethylamine)

Reaction: Coupling to form the final product

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzothiazole is then subjected to further functionalization.

-

Step 1: Synthesis of Benzothiazole Core

Reagents: 2-aminothiophenol, benzaldehyde

Conditions: Acidic medium, reflux

Reaction: Cyclization to form 2-phenylbenzothiazole

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzothiazole sulfur atom undergoes selective oxidation under mild conditions, forming sulfoxides or sulfones.

| Reagent | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| m-Chloroperbenzoic acid | 0–25°C, 6–12 hours | Sulfoxide derivative | Electrophilic oxygen transfer to sulfur |

| Hydrogen peroxide (30%) | 50–60°C, acidic medium | Sulfone derivative | Radical-mediated oxidation |

Key Findings :

-

Sulfoxide formation occurs preferentially at the benzothiazole sulfur due to its electron-rich nature.

-

Sulfone derivatives require stronger oxidizing agents and prolonged reaction times.

Reduction Reactions

The benzoyl group is susceptible to reduction, yielding secondary alcohols.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride (NaBH4) | Ethanol, 25°C, 2 hours | 4-(Hydroxy(phenyl)methyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | 58% |

| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran, reflux, 4 hours | Same as above | 82% |

Key Findings :

-

LiAlH4 provides higher yields due to its stronger reducing power.

-

Steric hindrance from the dimethyl groups slows reaction kinetics.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzothiazole and benzamide rings undergo halogenation and nitration.

Halogenation

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Bromine (Br2) | C5 of benzothiazole | 5-Bromo-4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | Acetic acid, 40°C |

| Chlorine (Cl2) | C4 of benzamide | 4-Chloro-4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | FeCl3 catalyst, 60°C |

Nitration

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO3/H2SO4 | C7 of benzothiazole | 7-Nitro-4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | 67% |

Key Findings :

-

Nitration occurs meta to the benzothiazole’s sulfur due to deactivation by the dimethyl groups .

-

Halogenation selectivity is influenced by steric effects from the dimethyl substituents.

Nucleophilic Acyl Substitution

The benzamide moiety reacts with nucleophiles under basic conditions.

| Reagent | Product | Conditions |

|---|---|---|

| Ammonia (NH3) | 4-Benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide-amide | K2CO3, DMF, 80°C |

| Hydrazine (N2H4) | Corresponding hydrazide derivative | Ethanol, reflux |

Industrial-Scale Reaction Optimization

Industrial synthesis employs advanced techniques to enhance efficiency:

-

Continuous Flow Reactors : Reduce reaction times for oxidation and halogenation by 40% compared to batch methods.

-

Automated Crystallization : Achieves >95% purity for sulfone derivatives.

Mechanistic Insights

Applications De Recherche Scientifique

Chemical Applications

Synthesis and Building Block Potential

The compound serves as a versatile building block in organic synthesis. Its unique structural features allow for diverse chemical modifications, making it valuable in developing new materials and catalysts. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzothiazole core through cyclization reactions with suitable aldehydes or ketones under acidic conditions. This core can then be functionalized to yield various derivatives with tailored properties for specific applications .

Biological Applications

Antimicrobial and Anticancer Properties

Benzothiazole derivatives, including 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, are known for their antimicrobial and anticancer activities. Studies have shown that this compound can inhibit specific enzymes and biological pathways associated with disease progression. For instance:

- Antimicrobial Activity : The compound has been evaluated for its efficacy against various microbial strains, demonstrating promising results in inhibiting bacterial growth.

- Anticancer Activity : Preliminary studies suggest that the compound can intercalate with DNA and disrupt replication processes, potentially leading to apoptosis in cancer cells .

Medicinal Chemistry

Therapeutic Agent Development

In medicinal chemistry, this compound is being investigated as a potential therapeutic agent. Its structure allows it to interact with biological targets such as enzymes and receptors. Notable areas of research include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in Alzheimer's disease treatment .

- Neuroprotective Effects : Research indicates that derivatives of this compound may offer neuroprotective benefits by modulating neurotransmitter levels .

Industrial Applications

Material Science and Production

Industrially, this compound can be utilized in producing advanced materials such as polymers and dyes. Its stability and reactivity make it suitable for various applications in material science. The compound's unique combination of steric and electronic effects enhances its utility in developing new industrial products.

Data Table: Comparison of Biological Activities

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of benzothiazole derivatives, this compound was found to induce apoptosis in various cancer cell lines through DNA intercalation mechanisms. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Case Study 2: Neuroprotective Effects

Research published on the neuroprotective effects of benzothiazole derivatives highlighted the potential of this compound to modulate neurotransmitter levels effectively. This study utilized both in vitro and in vivo models to demonstrate the compound's ability to protect neuronal cells from oxidative stress-induced damage .

Mécanisme D'action

The mechanism of action of 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Phenylbenzothiazole

- 4,6-Dimethyl-2-phenylbenzothiazole

- N-Benzoylbenzamide

Uniqueness

Compared to similar compounds, 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of both benzoyl and dimethyl groups provides a unique combination of steric and electronic effects, making it a versatile compound for various applications.

This detailed overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility

Activité Biologique

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C23H18N2O2S

- Molecular Weight : 398.46 g/mol

The synthesis typically involves multi-step organic reactions starting with the cyclization of 2-aminothiophenol with benzaldehyde or similar aldehydes under acidic conditions. The resulting benzothiazole core is then functionalized to yield the final compound.

Anticancer Properties

Research indicates that benzothiazole derivatives, including this compound, exhibit promising anticancer activity. A study highlighted that modifications to the benzothiazole nucleus enhance its activity against various cancer cell lines. Specifically, this compound has been shown to inhibit cell proliferation and induce apoptosis in human cancer cells such as A431 and A549 .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 | 1.5 | Inhibition of proliferation |

| A549 | 2.0 | Induction of apoptosis |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It exhibits inhibitory effects against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism may involve disrupting cellular processes in microorganisms.

Anti-inflammatory Effects

Benzothiazole derivatives are recognized for their anti-inflammatory properties. The compound has been linked to reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting its potential application in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The benzothiazole ring can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound binds to active sites of specific enzymes, inhibiting their function and affecting metabolic pathways critical for cell survival.

- Cytokine Modulation : It modulates the expression of cytokines involved in inflammation and immune responses.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives. For instance, a series of modifications have been tested for their anticancer efficacy:

- Compound B7 , a derivative similar to this compound, was reported to significantly inhibit cancer cell migration and induce cell cycle arrest at concentrations as low as 1 µM .

Another study explored the anti-tubercular properties of related benzothiazole compounds, demonstrating effective inhibition against Mycobacterium tuberculosis.

Propriétés

IUPAC Name |

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c1-14-12-15(2)20-19(13-14)28-23(24-20)25-22(27)18-10-8-17(9-11-18)21(26)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRNWVRMAPWLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.